molecular formula C14H16N2O3S B2828615 N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-46-9

N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2828615
CAS No.: 898462-46-9
M. Wt: 292.35
InChI Key: IZGIYHSNYDLMGQ-UHFFFAOYSA-N
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Description

N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a heterocyclic compound featuring a fused pyrroloquinoline core with a sulfonamide substituent at the 8-position and an allyl group attached to the nitrogen. These compounds are typically synthesized via condensation reactions involving pyrroloquinoline diones and functionalized amines or thiazolidinones, as seen in the literature .

Properties

IUPAC Name

11-oxo-N-prop-2-enyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-6-15-20(18,19)12-8-10-3-4-13(17)16-7-5-11(9-12)14(10)16/h2,8-9,15H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGIYHSNYDLMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrroloquinoline core, which can be achieved through a cyclization reaction involving an appropriate precursor

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Research could focus on its potential as an enzyme inhibitor or as a ligand for specific receptors, contributing to the development of new therapeutic agents.

Medicine

In medicine, the sulfonamide group is known for its antibacterial properties. Therefore, derivatives of this compound might be investigated for their potential use as antibiotics or other therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound differs from its analogs primarily in the substituents on the pyrroloquinoline core and sulfonamide group. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name Substituents (Position) Molecular Weight logP Synthesis Method Source
2-oxo-N-(4-phenoxyphenyl)-...sulfonamide () 2-oxo, N-(4-phenoxyphenyl) 420.49 4.22 Condensation with phenoxyphenyl amine
N-(4-oxo-...quinolin-8-yl)propionamide () 4-oxo, propionamide 298.34* N/A Amidation of quinoline intermediate
8-Ethoxy-4,4,6-trimethyl-...dione () 8-ethoxy, 1,2-dione 274.14 N/A Oxalyl chloride reaction
6-(4-Chlorophenyl)-4,4,6-trimethyl-...dione () 6-(4-chlorophenyl), 1,2-dione 340.11 N/A Halogenated aryl introduction

*Molecular weight calculated based on formula C₁₆H₁₈N₂O₂.

Key Observations:

Sulfonamide vs. Amide Groups: The sulfonamide group in the target compound and ’s analog enhances hydrogen-bonding capacity (two sulfonyl oxygen acceptors and one NH donor) compared to the propionamide in (one carbonyl acceptor and one NH donor). This difference impacts solubility and target binding .

Allyl vs.

Core Modifications : Analogs with 1,2-dione or 2-oxo groups () exhibit distinct electronic profiles, influencing reactivity and stability. For example, 1,2-dione derivatives are prone to nucleophilic attacks, enabling further functionalization .

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility: The phenoxyphenyl sulfonamide (logP = 4.22) is highly lipophilic, whereas the allyl group in the target compound may reduce logP, enhancing aqueous solubility.
  • Hydrogen Bonding : Sulfonamide-containing analogs () exhibit higher polar surface areas (~65 Ų) compared to amides, affecting blood-brain barrier penetration .
  • Stability : Electron-withdrawing groups (e.g., sulfonamide) increase metabolic stability compared to esters or amides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?

  • Methodology :

  • Multi-step synthesis : Begin with a pyrroloquinoline core (e.g., via Fischer indole synthesis or cyclization of substituted tetrahydroquinolines). Introduce the sulfonamide group using sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine). Allylation is achieved via nucleophilic substitution or coupling reactions (e.g., using allyl bromide and a base like NaH) .
  • Critical conditions : Use anhydrous solvents (DMF, DCM) under inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reactions with TLC/HPLC and purify via column chromatography or recrystallization .
    • Example Protocol :
StepReagents/ConditionsPurposeYield (%)
1Oxalyl chloride, THF, 0°CCyclization65–75
2Sulfamoyl chloride, pyridine, RTSulfonylation50–60
3Allyl bromide, NaH, DMFAllylation70–80

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional group integration (e.g., allyl protons at δ 5.1–5.8 ppm, sulfonamide NH at δ 8.2–9.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 345.3) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and carbonyl groups (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced biological activity?

  • SAR Strategies :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 8-position to enhance metabolic stability and receptor binding affinity. For example, fluorinated analogs show improved lipophilicity (logP 2.5 vs. 1.8 for non-fluorinated) .
  • Core Modifications : Replace the allyl group with bulkier substituents (e.g., cyclopropyl or benzyl) to evaluate steric effects on target engagement. Evidence from pyrroloquinoline derivatives suggests that bulky groups reduce off-target interactions .
    • Data-Driven Design :
  • Example : A 2023 study on hybrid pyrroloquinoline-sulfonamides demonstrated that 8-iodo derivatives increased Factor XIa inhibition by 3-fold (IC₅₀: 0.12 µM vs. 0.36 µM for parent compound) .

Q. How to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. receptor antagonism)?

  • Approach :

  • Comparative Assays : Test the compound in parallel assays (e.g., MTT for cytotoxicity and calcium flux for receptor antagonism) to disentangle mechanisms. For instance, reports cytotoxicity (IC₅₀: 1.8 µM in HeLa), while highlights histamine H₁ antagonism (Ki: 12 nM). This discrepancy may arise from cell-type-specific target expression .
  • Target Profiling : Use kinase/GPCR panels to identify off-target interactions. A 2023 study resolved similar contradictions by identifying dual inhibition of 5-lipoxygenase and PAF receptors .

Q. What strategies optimize reaction yields in the presence of sensitive functional groups?

  • Optimization Tactics :

  • Protecting Groups : Temporarily protect sulfonamide NH with Boc groups during allylation to prevent side reactions (yield improves from 45% to 75%) .
  • Catalytic Systems : Employ Pd(OAc)₂/Xantphos for coupling reactions to minimize decomposition of the pyrroloquinoline core .
  • Low-Temperature Quenching : Terminate reactions at −20°C to stabilize intermediates (e.g., sulfonic acid derivatives) .

Data Contradiction Analysis

Q. How to address variability in synthetic yields across literature methods?

  • Root Causes :

  • Solvent Polarity : Higher yields (80%) in DMF vs. THF (55%) due to better solubility of intermediates .
  • Catalyst Loading : Excess Pd catalysts (>5 mol%) may degrade sensitive moieties, reducing yield .
    • Mitigation :
  • DoE (Design of Experiments) : Use response surface methodology to optimize temperature, solvent, and catalyst ratios .

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